molecular formula C15H21NO3 B11774292 (S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

(S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B11774292
M. Wt: 263.33 g/mol
InChI Key: BOMCQRPXJWISMR-AWEZNQCLSA-N
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Description

(S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxyethylamine. The reaction is catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring .

Scientific Research Applications

(S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to its specific functional groups and stereochemistry. The presence of the benzyl and hydroxyethyl groups, along with the (S)-configuration, gives the compound distinct chemical and biological properties that differentiate it from other piperidine derivatives .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2/t14-/m0/s1

InChI Key

BOMCQRPXJWISMR-AWEZNQCLSA-N

Isomeric SMILES

C1CCN([C@@H](C1)CCO)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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